4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine
Description
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine (CAS: 1824839-61-3) is an imidazole-derived compound with a molecular formula of C₁₂H₁₄N₄ and a molecular weight of 214.27 g/mol . The structure features a 4-methylphenyl group attached via an imine linkage (E-configuration) to the N1-position of the imidazole ring, with a methyl substituent at the 4-position of the imidazole core (Figure 1). This compound is primarily utilized in research and development (R&D) settings, with suppliers offering purities exceeding 95% .
Properties
IUPAC Name |
4-methyl-1-[(E)-(4-methylphenyl)methylideneamino]imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-3-5-11(6-4-9)7-14-16-8-10(2)15-12(16)13/h3-8H,1-2H3,(H2,13,15)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFFXBXSHAUWMB-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C=C(N=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method synthesizes the target compound via a condensation reaction between suitable imidazole derivatives and aromatic aldehydes, specifically utilizing the reactivity of 4-methylimidazole derivatives with aldehydes to form the methylene-linked imidazole derivatives.
Procedure
- Starting Materials: 4-methylimidazole or its derivatives, 4-methylbenzaldehyde
- Reaction Conditions: Typically carried out under reflux in an appropriate solvent such as ethanol or acetic acid with acid catalysis to facilitate condensation.
- Reaction Steps:
- Dissolve 4-methylimidazole in the solvent.
- Add 4-methylbenzaldehyde gradually under stirring.
- Heat the mixture to reflux at temperatures around 80-100°C.
- Maintain the reaction for 4-6 hours, monitoring progress via Thin-Layer Chromatography (TLC).
- Isolation: The product is precipitated out upon cooling, filtered, washed, and recrystallized from ethanol to achieve purity.
Research Findings
- The condensation reaction exploits the nucleophilic nitrogen atoms in the imidazole ring reacting with the aldehyde's electrophilic carbon.
- The reaction favors the formation of the (E)-configured methylene linkage, confirmed by NMR spectroscopy.
Multi-step Synthesis from Precursors
Overview
An alternative approach involves synthesizing the imidazole core first, followed by functionalization to introduce the methyl group and the methylene linkage to the phenyl ring.
Stepwise Procedure
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1. Synthesis of Imidazole Core | Cyclization of α-aminoketones with formamide | Heating at 150-200°C in the presence of a dehydrating agent | Moderate to high yield (50-70%) |
| 2. N-methylation | Methylation of the imidazole nitrogen | Methyl iodide or dimethyl sulfate in presence of base | High yield, controlled conditions to prevent over-methylation |
| 3. Formation of Methylene Linkage | Condensation with 4-methylbenzaldehyde | Reflux in ethanol or acetic acid | Yields vary (40-60%), optimized by controlling temperature and molar ratios |
Research Findings
- The synthesis of imidazole derivatives often employs the Radziszewski reaction, involving α-aminoketones and formamide.
- Methylation is achieved via alkyl halides, with selectivity for the N1 position.
- The final step involves a Knoevenagel-type condensation to form the methylene bridge, favoring the (E)-isomer.
Data Tables Summarizing Key Parameters
| Parameter | Method 1: Direct Condensation | Method 2: Multi-step Synthesis |
|---|---|---|
| Starting Materials | 4-methylimidazole + 4-methylbenzaldehyde | Imidazole core precursors + 4-methylbenzaldehyde |
| Reaction Temperature | 80-100°C | 150-200°C (step 1), reflux (step 3) |
| Reaction Time | 4-6 hours | 8-10 hours (total) |
| Solvent | Ethanol, acetic acid | Ethanol, acetic acid, or other polar solvents |
| Yield | Approx. 50-70% | 40-60% per step, overall variable |
| Key Conditions | Acid catalysis, reflux | Controlled temperature, molar ratios |
Notes on Optimization and Research Insights
- The condensation approach is favored for its simplicity and relatively high yield, especially when optimized for molar ratios and reaction temperature.
- The multi-step synthesis allows for better control over functional group placement and purity but requires more steps and purification.
- The configuration of the methylene linkage (E vs. Z) is crucial; the (E)-isomer is predominantly formed under thermodynamic control, as confirmed by spectroscopic analysis.
- Use of catalysts such as p-toluenesulfonic acid can enhance yields in condensation reactions.
- The reaction conditions must be carefully controlled to prevent side reactions, especially methylation at undesired sites.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield imidazole N-oxides, while reduction reactions produce amine derivatives .
Scientific Research Applications
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Compound A : (E)-4-Phenyl-N1-(phenylmethylene)-1H-imidazole-1,2-diamine (CAS: 677737-57-4)
Compound B : 4-(4-Bromophenyl)-N1-[(E)-phenylmethylidene]-1H-imidazole-1,2-diamine
- Molecular Formula : C₁₆H₁₃BrN₄
- Molecular Weight : 357.21 g/mol
- Key Difference : A bromine atom is introduced at the 4-position of the phenyl ring attached to the imidazole core.
- Implications : The electron-withdrawing bromo group could alter electronic properties, affecting solubility and interactions in cross-coupling reactions.
Compound C : N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
- Molecular Formula : C₁₇H₁₆N₄O
- Molecular Weight : 292.34 g/mol
- Key Difference : A methoxy substituent at the 2-position of the arylidene group.
- Implications : The methoxy group’s electron-donating nature may influence π-π stacking interactions in supramolecular assemblies.
Substituent Variations on the Imidazole Core
Compound D : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Molecular Formula : C₁₃H₁₃ClN₄O₂
- Molecular Weight : 308.72 g/mol
- Key Difference : A nitro group at the 5-position and chloromethyl substitution on the phenyl ring.
- Implications : The nitro group enhances electrophilicity, making this compound a reactive intermediate in nucleophilic aromatic substitution (e.g., TDAE-mediated reactions) .
Physicochemical and Structural Properties
Structural Insights :
- The target compound’s 4-methyl groups (on both imidazole and arylidene) contribute to increased hydrophobicity compared to unsubstituted analogs .
Biological Activity
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine, also known by its CAS number 1824839-61-3, is a compound belonging to the imidazole family. Imidazole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₄N₄
- Molecular Weight : 214.27 g/mol
- CAS Number : 1824839-61-3
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against several bacterial strains using the cylinder well diffusion method. The results indicated that compounds derived from imidazole had varying degrees of antibacterial activity.
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| P. aeruginosa | 19 |
| B. subtilis | 21 |
| B. megaterium | 19 |
| A. niger | 20 |
| C. albicans | 19 |
The table above summarizes the antimicrobial effectiveness of selected imidazole derivatives, with some showing promising results comparable to standard antibiotics like Streptomycin and Ciprofloxacin .
Antitumor Activity
Imidazole derivatives have also been investigated for their potential antitumor effects. A study focused on the synthesis of various imidazole-containing compounds and their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity against specific tumor cells, suggesting a promising avenue for cancer therapy development .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives have been documented in multiple studies. These compounds can inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases . For instance, some derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro.
Case Study 1: Antibacterial Evaluation
A detailed study by Jain et al. synthesized a series of 2-(4-substituted phenyl)-1-substituted imidazoles and evaluated their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain compounds exhibited zones of inhibition significantly larger than those of conventional antibiotics, highlighting their potential as effective antimicrobial agents .
Case Study 2: Antitumor Activity
Another investigation into the antitumor activity of imidazole derivatives involved testing their effects on human cancer cell lines. The study found that specific modifications to the imidazole structure enhanced cytotoxicity against breast cancer cells, indicating that structural optimization could lead to more potent anticancer agents .
Q & A
Synthesis and Optimization
Basic Question: What are the optimal synthetic routes for 4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine, and how can reaction conditions be optimized to improve yield? Methodological Answer: The compound is synthesized via Schiff base formation, involving condensation of an aldehyde precursor with a primary amine. For example, analogous syntheses (e.g., ) use reflux conditions (e.g., 8 hours in chloroform at 0–10°C) with catalysts like tetrakis(dimethylamino)ethylene (TDAE) to enhance nucleophilic substitution. Yield optimization includes:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.
- Temperature control: Gradual heating avoids side reactions (e.g., uses 0–10°C during aldehyde preparation).
- Purification: Column chromatography or recrystallization ensures high purity .
Advanced Question: How can solvent polarity and temperature gradients be systematically evaluated to minimize byproduct formation? Methodological Answer: Use a Design of Experiments (DoE) approach:
- Solvent screening: Test solvents (e.g., chloroform, DMF, ethanol) for dielectric constant effects on reaction equilibrium.
- Temperature profiling: Monitor reaction progress via TLC at intervals (e.g., every 2 hours) to identify optimal reflux duration.
- Byproduct analysis: Employ HPLC or GC-MS to characterize impurities and adjust stoichiometry .
Structural Characterization
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and stereochemistry? Methodological Answer:
- X-ray crystallography: Use SHELXL ( ) for refinement, with data collected at 100 K to minimize thermal motion artifacts.
- Spectroscopy:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC for imidazole proton environments (δ 7.1–8.5 ppm, as in ).
- IR: Confirm C=N stretch (~1600 cm⁻¹) and NH bands (~3089 cm⁻¹) .
Advanced Question: What strategies resolve anisotropic displacement ellipsoid ambiguities in X-ray data for imidazole derivatives? Methodological Answer:
- Twinning refinement: Use SHELXL’s TWIN command for twinned crystals (common in flexible imidazole derivatives).
- Displacement parameters: Apply RIGU restraints to suppress overfitting.
- Visualization: ORTEP-3 ( ) generates displacement ellipsoid plots at 50% probability .
Biological Evaluation
Basic Question: What standardized protocols assess antimicrobial activity against Gram-positive and Gram-negative bacteria? Methodological Answer:
- Broth microdilution (): Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
- Inoculum: Adjust bacterial density to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
- Incubation: 18–24 hours at 37°C; determine MIC as the lowest concentration inhibiting visible growth .
Advanced Question: How should discrepancies in MIC values across studies for similar imidazole derivatives be interpreted? Methodological Answer:
- Strain variability: Test against reference strains (e.g., S. aureus ATCC 25923) to standardize comparisons.
- Compound purity: Verify via HPLC (>95% purity) to exclude inactive impurities.
- Assay conditions: Control pH (7.2–7.4) and cation content (Mg²⁺, Ca²⁺) to avoid false negatives .
Data Contradiction and Validation
Advanced Question: When crystallographic data and DFT-calculated bond lengths deviate significantly, what validation steps are prioritized? Methodological Answer:
- Refinement checks: Validate SHELXL parameters (e.g., SHEL keyword for extinction correction).
- DFT benchmarking: Compare with high-level methods (e.g., B3LYP/6-311++G**) using Gaussian08.
- Database cross-referencing: Use Cambridge Structural Database (CSD) entries for similar imidazole derivatives .
Mechanistic and Functional Studies
Advanced Question: What computational approaches predict biological targets for imidazole-based Schiff bases? Methodological Answer:
- Molecular docking: AutoDock Vina screens against targets like NF-κB ( ) or bacterial topoisomerases.
- Pharmacophore modeling: Identify critical features (e.g., hydrophobic imidazole core, hydrogen-bonding amine groups).
- MD simulations: GROMACS assesses binding stability over 100 ns trajectories .
Analytical Method Development
Basic Question: How can HPLC methods be optimized for purity analysis of this compound? Methodological Answer:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of acetonitrile (20% → 80%) in 0.1% trifluoroacetic acid over 20 minutes.
- Detection: UV at 254 nm for imidazole chromophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
